2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Synthetic Efficiency Process Chemistry Yield Optimization

2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 1198416-32-8) is a regiospecific 7-azaindole intermediate designed for 2-position cross-couplings, enabling construction of kinase inhibitor pharmacophores unattainable with 5-bromo isomers. Tosyl protection tolerates diverse reactions, with established 58% synthetic yield and 80% deprotection yield for reliable cost modeling in medchem scale-up.

Molecular Formula C14H11BrN2O2S
Molecular Weight 351.218
CAS No. 1198416-32-8
Cat. No. B598167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
CAS1198416-32-8
Synonyms1H-Pyrrolo[2,3-b]pyridine, 2-broMo-1-[(4-Methylphenyl)sulfonyl]-
Molecular FormulaC14H11BrN2O2S
Molecular Weight351.218
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)Br
InChIInChI=1S/C14H11BrN2O2S/c1-10-4-6-12(7-5-10)20(18,19)17-13(15)9-11-3-2-8-16-14(11)17/h2-9H,1H3
InChIKeyMDLNSMRCPJEEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 1198416-32-8): Core Intermediate Data for Sourcing


2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 1198416-32-8) is a key heterocyclic intermediate within the pyrrolo[2,3-b]pyridine (7-azaindole) class, featuring a bromine atom at the 2-position and a tosyl protecting group on the pyrrole nitrogen. This compound is specifically designed as a synthetic building block, with the bromine atom serving as a versatile handle for cross-coupling reactions and the tosyl group providing N-protection for downstream transformations . It is primarily utilized in medicinal chemistry for the construction of complex kinase inhibitor scaffolds .

Regiochemical Specificity: Why a 5-Bromo Isomer is Not a Substitute for 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine


The position of the bromine atom on the pyrrolo[2,3-b]pyridine core is a critical determinant of its synthetic utility. While the 5-bromo isomer (CAS 479552-71-1) is also commercially available, the 2-bromo substitution pattern offers distinct reactivity in palladium-catalyzed cross-couplings due to differences in electronic and steric properties . This regiospecificity is essential for building targeted molecular structures, particularly for accessing 2-substituted 7-azaindole pharmacophores which are prevalent in kinase inhibitors . A direct comparison of synthetic yields underscores that the choice of isomer cannot be made arbitrarily; the synthesis efficiency and the final product's architecture are directly tied to the starting regioisomer .

Quantitative Comparative Data: 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine vs. Its 5-Bromo Isomer


Comparative Synthetic Yield: 2-Bromo Isomer vs. 5-Bromo Isomer

The synthesis of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine from the tosyl-protected precursor is documented with a reported yield of 58% . This contrasts significantly with the near-quantitative 99.48% yield reported for the synthesis of its regioisomer, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine . The 1.7-fold difference in synthetic efficiency highlights a critical distinction in their process chemistry and procurement cost implications.

Synthetic Efficiency Process Chemistry Yield Optimization

Tosyl Group Deprotection Efficiency

As a protected intermediate, the efficiency of removing the tosyl group is a key performance metric. For this specific compound, a deprotection step using KOH in methanol yields 2-bromo-1H-pyrrolo[2,3-b]pyridine with a reported 80% yield . This establishes a benchmark for the material's utility in a multi-step synthesis.

Protecting Group Strategy Downstream Processing Reaction Yield

Standard Purity Specifications for Research Use

Commercially sourced 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is consistently offered at a standard purity of 97% by multiple vendors, verified by analytical methods such as NMR, HPLC, and GC . This is a key differentiator from custom in-house synthesis, where purity can be highly variable.

Quality Control Purity Analytical Chemistry

High-Value Application Scenarios for 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 1198416-32-8)


Synthesis of 2-Substituted 7-Azaindole Kinase Inhibitor Libraries

This compound is the preferred starting material for introducing diverse aryl, heteroaryl, or alkenyl groups specifically at the 2-position of the 7-azaindole core via Suzuki, Heck, or Stille cross-coupling reactions . The 2-position is a critical point of interaction in many kinase ATP-binding pockets. The 58% synthetic yield for this intermediate underscores its niche utility; it is procured when the downstream biological activity of the 2-substituted analog cannot be achieved with a more easily synthesized 5-substituted isomer .

Multi-Step Synthesis Requiring Orthogonal N-Protection

The tosyl group provides robust N-protection that is stable to a wide range of reaction conditions but can be cleanly removed in high yield (80%) to reveal the free 7-azaindole NH for further functionalization . This makes the compound ideal for complex synthetic sequences where the pyrrole nitrogen must be masked during reactions at other parts of the molecule, such as during lithiation or cross-coupling steps on a pendant side chain.

Process Research and Development for Advanced Intermediates

The quantifiable yields for both the synthesis (58%) and deprotection (80%) of this compound provide a valuable benchmark for process chemists . When developing a scalable route, these established metrics allow for accurate cost modeling and comparison against alternative synthetic strategies. The lower initial yield may be justified by the high value of the final, correctly functionalized target molecule.

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